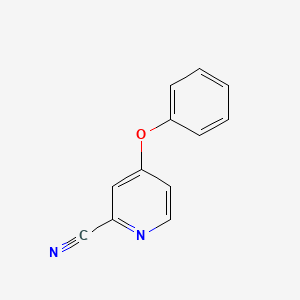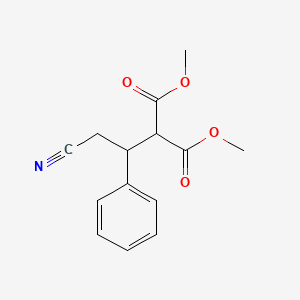
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, also known as DMCPP, is a synthetic organic compound with a variety of uses in scientific research. It is an aliphatic nitrile, and is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a catalyst for organic reactions. DMCPP is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is used in a variety of scientific research applications. It is used in the synthesis of organic compounds, as a reagent for organic transformations, and as a catalyst for organic reactions. It is also used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is used as a ligand in organometallic complexes, and as a reagent for the oxidation of alcohols.
Mécanisme D'action
The mechanism of action of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is not well understood. However, it is believed that the nitrile group in the molecule is responsible for its reactivity. The nitrile group can act as a nucleophile, and can react with electrophiles such as alkenes and alkynes. This reaction can be used to synthesize a variety of organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate have not been extensively studied. However, it is known that 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is not toxic to humans, and has no known adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate has several advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized easily and quickly. Furthermore, it is not toxic and has no known adverse effects. The main limitation of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate is that it is not very reactive, and can only be used in certain types of reactions.
Orientations Futures
There are several potential future directions for research with 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate. These include further studies of its mechanism of action and biochemical and physiological effects. Researchers could also explore new methods for synthesizing 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, or use it as a reagent for other organic reactions. In addition, 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate could be used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, researchers could investigate new applications for 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate, such as its use in organometallic complexes or as a reagent for the oxidation of alcohols.
Méthodes De Synthèse
1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate can be synthesized by a variety of methods. The most common synthesis method involves the reaction of 1,3-dichloropropene and 2-cyano-1-phenylethyl bromide in the presence of a base, such as potassium carbonate. This reaction produces a mixture of 1,3-dimethyl 2-(2-cyano-1-phenylethyl)propanedioate and 1,3-dichloro-2-(2-cyano-1-phenylethyl)propanedioate, which can be separated by chromatography.
Propriétés
IUPAC Name |
dimethyl 2-(2-cyano-1-phenylethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-18-13(16)12(14(17)19-2)11(8-9-15)10-6-4-3-5-7-10/h3-7,11-12H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLDOACRTDQUBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(CC#N)C1=CC=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(2-cyano-1-phenylethyl)malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

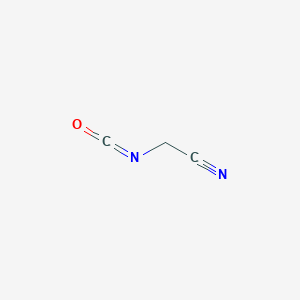
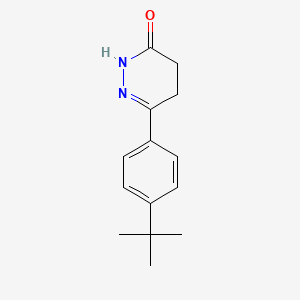
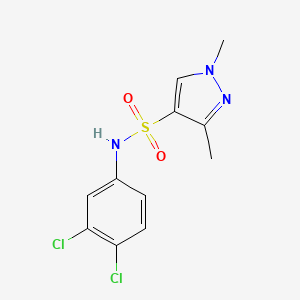
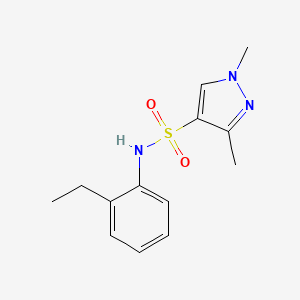
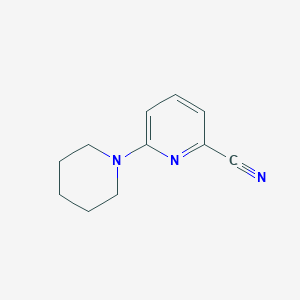
![N-[(thiophen-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6522969.png)

![2-chloro-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B6522986.png)

![N-cyclopentyl-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6522999.png)
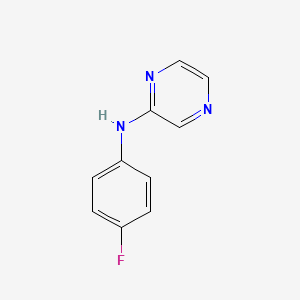
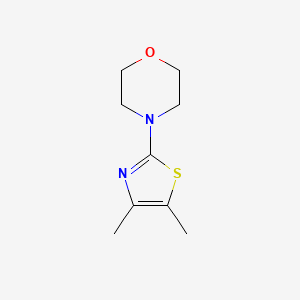
![3-[1-(dimethylamino)-2-methylpentan-3-yl]phenol hydrochloride](/img/structure/B6523034.png)
